Product packaging for Ceroplastic acid(Cat. No.:CAS No. 38232-05-2)

Ceroplastic acid

Cat. No.: B3052070
CAS No.: 38232-05-2
M. Wt: 522.9 g/mol
InChI Key: HVUCKZJUWZBJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Very Long Chain Saturated Fatty Acids (VLCFAs) in Biological Systems

Very long-chain fatty acids (VLCFAs) are a class of fatty acids with chain lengths of 22 carbon atoms or more. wikipedia.orgoup.com These molecules are fundamental components of various lipids and play crucial physiological and structural roles in plants, animals, and microorganisms. nih.gov Unlike shorter fatty acids, which are primarily metabolized in the mitochondria, VLCFAs are typically processed in the peroxisomes. wikipedia.org

In biological systems, VLCFAs are integral to several key functions:

Membrane Structure and Function: VLCFAs are essential constituents of membrane lipids, particularly sphingolipids and some glycerophospholipids. oup.comresearchgate.netadrenoleukodystrophy.info Their presence in membranes, such as the plasma membrane, influences the structural integrity, fluidity, and function of the cell, including intercellular communication. nih.govadrenoleukodystrophy.info

Formation of Protective Barriers: In plants, VLCFAs are precursors to cuticular waxes, which form a hydrophobic layer on the aerial surfaces of plants. nih.govfrontiersin.org This cuticle is vital for preventing non-stomatal water loss and protecting the plant from environmental stresses. frontiersin.orgfrontiersin.orgnih.gov Similarly, in insects, VLCFAs are components of waxes that provide a protective coating. In mammals, they are crucial for maintaining the skin's barrier function. oup.com

Energy Storage: Some plants store VLCFAs in the triacylglycerols of their seeds, serving as a vital energy source during germination. nih.gov

Myelin Maintenance: VLCFAs are essential for the proper formation and maintenance of the myelin sheath that insulates nerve fibers, which is critical for nerve signal transmission. adrenoleukodystrophy.info

The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle catalyzed by a complex of enzymes. oup.comresearchgate.netnih.gov This process extends shorter fatty acids, such as palmitic acid (C16:0) and stearic acid (C18:0), by adding two-carbon units. oup.comresearchgate.net

Nomenclatural and Structural Systematics of Ceroplastic Acid (Pentatriacontanoic Acid)

This compound is systematically known as pentatriacontanoic acid. nih.govwikipedia.orgen-academic.com As a saturated fatty acid, its structure consists of a 35-carbon aliphatic chain with a carboxylic acid group at one end. wikipedia.org The absence of double bonds in its hydrocarbon chain classifies it as a saturated fatty acid.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C35H70O2
IUPAC Name Pentatriacontanoic acid
Synonyms This compound, C35:0
Molar Mass 522.93 g/mol
Melting Point 96–98 °C (205–208 °F; 369–371 K)

Data sourced from PubChem and Wikipedia. nih.govwikipedia.orgnih.gov

The name "this compound" is derived from the scale insect Ceroplastes, from which it was first identified. wikipedia.org The nomenclature of fatty acids, including this compound, follows the IUPAC system, where the "-e" from the parent alkane name is replaced with "-oic acid". utexas.edu

Historical Trajectories in the Study of Long-Chain Fatty Acids and Lipid Chemistry

The understanding of fatty acids has evolved significantly over time. In the early 20th century, dietary fats were primarily considered a source of calories. asbmb.org A pivotal shift in this understanding came in 1929 when George and Mildred Burr demonstrated that certain fatty acids are essential for health, coining the term "essential fatty acids". asbmb.orgnih.govnih.gov Their work, which identified linoleic acid as an essential nutrient, marked a landmark discovery in lipid research and opened the door to a deeper investigation of the diverse roles of fatty acids. nih.gov

The discovery and characterization of new fatty acids, particularly long-chain and very long-chain fatty acids, progressed with advancements in analytical techniques. The development of gas chromatography and mass spectrometry in the mid-20th century provided powerful tools for separating and identifying individual fatty acids from complex mixtures. nsf.govlmaleidykla.ltlmaleidykla.ltshimadzu.comnih.gov These methods have been instrumental in elucidating the composition of natural waxes and lipids from various biological sources.

More recent discoveries, such as the identification of new very long-chain fatty acids like Nebraskanic acid and Wuhanic acid in the seed oil of Chinese violet cress, highlight that the field of lipid discovery is ongoing. sciencedaily.com These findings underscore the vast chemical diversity of fatty acids in nature and the potential for new discoveries with continued research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H70O2 B3052070 Ceroplastic acid CAS No. 38232-05-2

Properties

IUPAC Name

pentatriacontanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H70O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35(36)37/h2-34H2,1H3,(H,36,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUCKZJUWZBJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H70O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415221
Record name Ceroplastic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38232-05-2
Record name Pentatriacontanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38232-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ceroplastic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038232052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceroplastic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEROPLASTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M78J737BEQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Occurrence and Biological Distribution of Ceroplastic Acid

Detection and Distribution in Animalia

The presence of ceroplastic acid in the animal kingdom has been noted in both mammalian and insect species.

This compound is found in mammalian systems, although typically at low levels. Research has shown that odd-chain fatty acids are present in small quantities in animal tissues. rsc.org Specifically, very-long-chain fatty acids are distributed at low concentrations within mammalian tissues. skinident.world

The compound has also been identified in milk fat, particularly from ruminant animals. rsc.org The biosynthesis of odd-chain fatty acids in ruminants can be attributed to the metabolic activity of symbiotic bacteria in their digestive tracts, as well as de novo synthesis in the mammary gland. gerli.com While not a major component of most mammalian fats, its presence in these biological fluids and tissues is noteworthy. A patent for a microbial composition to improve milk production also lists this compound as a known component of milk fat. google.com Furthermore, some patent literature discusses the potential inclusion of this compound in pheromone compositions designed to modify mammalian behavior. google.com

This compound is a documented constituent of various insect species, where it is often found in the cuticle. scienceopen.com The cuticular lipids, including free fatty acids like this compound, play crucial roles in preventing desiccation and protecting the insect from pathogens. scienceopen.comnih.gov

Detailed research has identified this compound in several insect species across different orders. These findings are summarized in the table below.

Insect SpeciesScientific NameAssociated Biological Compartment(s)
Yellow mealworm beetleTenebrio molitorCuticle
Formosan subterranean termiteCoptotermes formosanusCuticle
Oriental cockroachBlatta orientalisCuticle
Common fruit flyDrosophila melanogasterCuticle
Honey beeApis melliferaCuticle
This table summarizes the documented presence of this compound in various insect species. scienceopen.comnih.gov

Occurrence in Plantae

This compound is also found in the plant kingdom. One notable example is its presence in Strobilanthes callosa, a species of flowering plant in the family Acanthaceae. The phytochemical profile of this plant has been shown to include this compound.

Discovery in Microbial Systems

The microbial world is another domain where this compound has been detected. Odd-chain fatty acids are known to be common in various microorganisms. rsc.org Many bacteria synthesize branched-chain fatty acids, and odd-numbered fatty acids are frequently found in bacteria. gerli.com While specific microbial producers of this compound are not extensively documented in readily available literature, its inclusion in lists of fatty acids for applications such as the stabilization and preservation of microbial cultures suggests its relevance in this biological context. google.comgoogleapis.com

Environmental Presence and Significance

Beyond its presence in living organisms, this compound has been identified in environmental samples. The analysis of fatty acids in soil and sediments is a method used to provide information about the sources of organic matter. unlv.edu The distinctive fatty acid profiles of various organisms mean that their remains in soil and sediment can be traced through these chemical signatures. unlv.edu this compound is listed among the fatty acids that can be analyzed in soil and sediment for this purpose. unlv.edu This indicates that the compound can persist in the environment after the decomposition of organisms that contained it.

Biosynthetic Pathways and Metabolic Intermediacy of Ceroplastic Acid

General Principles of Fatty Acid Elongation and Saturation Mechanisms

Fatty acid synthesis and modification are fundamental cellular processes. While de novo synthesis typically produces shorter-chain fatty acids, the creation of very long-chain fatty acids (VLCFAs), including those with odd carbon numbers like ceroplastic acid, involves specialized enzymatic machinery.

Elucidation of Odd-Chain Fatty Acid Biosynthesis

Odd-chain fatty acids (OCFAs) are biosynthesized through a mechanism distinct from their even-chain counterparts. The primary difference lies in the initial primer molecule used by fatty acid synthases. While even-chain fatty acids are synthesized using acetyl-CoA, OCFAs utilize propionyl-CoA as the primer molecule wikipedia.org. This propionyl-CoA is derived from the catabolism of certain amino acids (valine, isoleucine, methionine, threonine) and odd-chain fatty acids themselves wikipedia.orgsketchy.comwikipedia.orguniprot.orgontosight.aiebi.ac.ukontosight.aielifesciences.orgwikidoc.orgresearchgate.net. Propionyl-CoA is then converted to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA by the enzyme methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme wikipedia.orgsketchy.comwikipedia.orgontosight.aiontosight.ai. Succinyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production or be used in gluconeogenesis sketchy.comontosight.ai. Another proposed pathway for OCFAs involves the α-oxidation of even-chain fatty acids, where the removal of the α-carbon can lead to the formation of OCFAs researchgate.netnih.govmolbiolcell.org.

Very Long Chain Fatty Acid Elongation Complexes (ELOVL)

The elongation of fatty acids beyond 20 carbons to form very long-chain fatty acids (VLCFAs) is primarily catalyzed by the ELOVL (Elongation of Very Long Chain Fatty Acids) family of enzymes thesgc.orgspringermedizin.defrontiersin.orgdiva-portal.orgnih.govoup.comnih.govacs.org. Mammals possess seven ELOVL enzymes (ELOVL1-7), each residing in the endoplasmic reticulum and exhibiting specific substrate specificities thesgc.orgspringermedizin.defrontiersin.orgdiva-portal.orgoup.comnih.govacs.orgpnas.org. These enzymes catalyze the first, rate-limiting step in the elongation cycle, which involves the condensation of an acyl-CoA with malonyl-CoA to produce a 3-ketoacyl-CoA thesgc.orgspringermedizin.depnas.org. For instance, ELOVL1 is known to elongate saturated fatty acids from C18 to C26 nih.govacs.orguniprot.org, and is implicated in the synthesis of C24 sphingolipids oup.compnas.org. ELOVL4 is specialized in producing very long-chain saturated and polyunsaturated fatty acids with chain lengths of 28 carbons or more, extending up to 38 carbons frontiersin.orgnih.gov. While direct links between specific ELOVLs and this compound (C35:0) are not extensively detailed, the ELOVL family's role in extending fatty acid chains is fundamental to the production of such long-chain molecules.

Metabolic Pathways Involving this compound as a Product or Substrate

This compound, as a VLCFA, participates in several critical metabolic roles.

Role in Cellular Energy Metabolism and Storage

Like other fatty acids, this compound can serve as a source of energy. Through β-oxidation, fatty acids are broken down into acetyl-CoA units, which enter the TCA cycle to generate ATP aocs.orginflibnet.ac.in. For odd-chain fatty acids, the process yields propionyl-CoA as the final three-carbon product, which is then converted to succinyl-CoA to enter the TCA cycle wikipedia.orgsketchy.comwikipedia.orgontosight.ai. While VLCFAs are generally less efficiently utilized for immediate energy compared to shorter-chain fatty acids, they are stored in adipose tissue as triglycerides and can be mobilized when energy demands increase springermedizin.deinflibnet.ac.inresearchgate.net.

Precursor Functions in the Synthesis of Complex Lipids (e.g., Sphingomyelins)

VLCFAs, including those with odd carbon numbers, are crucial building blocks for complex lipids such as ceramides (B1148491) and sphingolipids thesgc.orgspringermedizin.deoup.com. Sphingolipids, including sphingomyelin (B164518), are essential components of cell membranes, playing roles in membrane stability, signal transduction, and cellular processes in nerve myelin sheaths, skin permeability barriers, and organ function thesgc.orgspringermedizin.deoup.comresearchgate.netgoogle.comnih.gov. The synthesis of sphingomyelin involves the transfer of a phosphocholine (B91661) headgroup to ceramide, which is itself formed from a sphingoid base and a fatty acid researchgate.netgoogle.comnih.gov. VLCFAs like those that constitute this compound are incorporated into these complex lipid structures, contributing to their specific biophysical properties and cellular functions.

Contribution to the Biogenesis of Waxes and Other Cuticular Lipids

This compound is notably associated with the composition of waxes, particularly in plant cuticles and insect secretions nih.govlipidbank.jpgoogle.comscribd.comresearchgate.netresearchgate.net. In plants, epicuticular waxes, which protect against desiccation and environmental stress, are complex mixtures of very long-chain fatty acids, alcohols, aldehydes, and esters researchgate.netresearchgate.net. The biosynthesis of these waxes involves the elongation of C16 and C18 fatty acids to VLCFAs (C20-C34) via ELOVL complexes researchgate.netresearchgate.net. These VLCFAs are then modified through various pathways, including acyl reduction to form primary alcohols and wax esters, or decarbonylation pathways that can lead to the formation of odd-carbon-numbered alkanes and related compounds researchgate.netresearchgate.net. This compound (C35:0) itself is identified as a component of such waxes nih.govlipidbank.jp, indicating its direct role in their structural formation.

Compound List

this compound (Pentatriacontanoic acid, C35:0)

Propionyl-CoA

Acetyl-CoA

Methylmalonyl-CoA

Succinyl-CoA

Malonyl-CoA

Palmitic acid (C16:0)

Stearic acid (C18:0)

Pentadecylic acid (C15:0)

Margaric acid (C17:0)

Docosahexaenoic acid (DHA)

Sphingomyelin

Ceramide

Sphingosine

Sphingolipid

Triacontanoic acid (C30:0)

Hexatriacontanoic acid (C36:0)

Heptatriacontanoic acid (C37:0)

Octatriacontanoic acid (C38:0)

Phytanic acid

Pristanic acid

2-hydroxy fatty acids

Alkanes

Aldehydes

Primary alcohols

Wax esters

Triglycerides

Phospholipids (B1166683)

Involvement in the Production of Secondary Metabolites and Semiochemicals (e.g., Pheromones)

Very long-chain fatty acids (VLCFAs), including this compound, are precursors for various compounds in insects, such as waxes and pheromones nih.govscienceopen.com. Cuticular lipids, which include VLCFAs, are essential for insect fitness, acting as a waterproof barrier and participating in chemical communication events scienceopen.com. While direct links to specific pheromone synthesis pathways for this compound are not detailed, its classification as a VLCFA places it within the broader context of compounds that can serve as building blocks or components in the synthesis of semiochemicals and secondary metabolites in various organisms.

Comparative Biosynthetic Routes Across Diverse Organisms

Mammalian Biosynthesis and Turnover

In mammals, very-long-chain fatty acids (VLCFAs) are synthesized in the endoplasmic reticulum wikipedia.org. Their metabolism occurs in peroxisomes, and certain disorders are associated with their accumulation wikipedia.org. While specific pathways for this compound's biosynthesis and turnover in mammals are not detailed in the provided results, its presence as a VLCFA suggests it would follow general mammalian VLCFA metabolic routes.

Insect-Specific Pathways and Regulatory Mechanisms

This compound (C35:0) has been identified in various insects, including Tenebrio molitor, Coptotermes formosanus, Blattella orientalis, Drosophila melanogaster, and Apis mellifera nih.govscienceopen.com. In insects, free fatty acids, including VLCFAs, are essential components of cell membranes and serve as energy sources, as well as precursors for waxes and pheromones nih.govscienceopen.com. The biosynthesis of FFAs in insects involves enzymes like acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), with elongation into VLCFAs occurring via successive addition of two-carbon units, mediated by elongase enzymes (ELOVLs) nih.govscienceopen.com. Regulatory mechanisms for this compound specifically are not detailed, but its presence in cuticular lipids highlights its role in insect cuticular structure and function.

Plant Very Long Chain Fatty Acid Biosynthesis (e.g., Acyl Reduction Pathway, Decarbonylation Pathway, β-Diketone Biosynthesis)

Plants synthesize very-long-chain fatty acids (VLCFAs) in the endoplasmic reticulum wikipedia.org. These VLCFAs are crucial components of plant waxes, which form protective layers on the plant surface wikipedia.org. The biosynthesis of VLCFAs in plants involves elongation of shorter-chain fatty acids through the action of fatty acid elongase (FAE) enzyme complexes wikipedia.org. Key pathways in plant VLCFA metabolism include the acyl reduction pathway, decarbonylation pathway, and β-diketone biosynthesis, which contribute to the formation of various cuticular waxes and other protective lipids wikipedia.org. While this compound is identified as a VLCFA, its specific role or incorporation into these particular plant biosynthetic pathways is not explicitly detailed in the provided search results.

Chemical Synthesis and Derivatization Strategies of Ceroplastic Acid

Laboratory and Industrial Synthetic Methodologies

The creation of ceroplastic acid in a laboratory or industrial setting relies on multi-step chemical processes, often starting from more readily available long-chain precursors.

A well-established route for the synthesis of very-long-chain fatty acids involves the chain extension of a long-chain alcohol precursor, followed by oxidation. The nitrile method is a classic example of this approach, effectively adding a single carbon atom to the alkyl chain. For instance, geddic acid (tetratriacontanoic acid, C34) can be synthesized from its corresponding C34 alcohol, 1-tetratriacontanol, using this method. lipidbank.jp A similar strategy can be postulated for the synthesis of this compound (C35) from a C34 precursor.

The general steps of the nitrile method are as follows:

Activation of the Alcohol : The hydroxyl group of the long-chain alcohol (e.g., 1-tetratriacontanol) is converted into a better leaving group. This is often achieved by mesylation (reaction with mesyl chloride) or by converting it to an alkyl halide. beilstein-journals.org

Nucleophilic Substitution : The activated precursor is then reacted with a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN). The cyanide anion acts as a nucleophile, displacing the leaving group and forming a long-chain nitrile. This step lengthens the carbon chain by one. beilstein-journals.org

Hydrolysis : The terminal nitrile group is subsequently hydrolyzed to a carboxylic acid. This final step is typically carried out under acidic or basic conditions, yielding the desired fatty acid, in this case, this compound. beilstein-journals.org

This multi-step sequence provides a reliable, albeit extended, pathway to very-long-chain fatty acids from their corresponding alcohols.

Beyond the nitrile method, several other synthetic strategies exist for producing long-chain fatty acids, though their application specifically for this compound may not be widely documented. These alternatives include various cross-coupling reactions, such as those involving organocadmium or organocopper reagents, and Wittig couplings. beilstein-journals.org However, the complexity and multi-step nature of many of these routes can limit their practicality for large-scale, gram-level production. beilstein-journals.org

More recent developments focus on more direct and potentially scalable methods. One such approach involves the direct conversion of fatty acids or their esters into fatty nitriles through reaction with ammonia (B1221849) at high temperatures over a solid catalyst. nih.govresearchgate.netacs.org While this is often applied to more common fatty acids derived from triglycerides, the principles could be adapted for longer chains. acs.org The scalability of any synthetic route is a critical factor for industrial application, with considerations including the availability of starting materials, reaction efficiency, and the ease of purification. beilstein-journals.orgspringernature.com The development of chromatography-free and highly regioselective catalytic processes is a key goal in making the synthesis of complex molecules like this compound more efficient and scalable. springernature.com

Synthesis and Characterization of this compound Derivatives

The derivatization of this compound is essential for its analysis and for creating novel molecular structures with specific functionalities.

The analysis of fatty acids, particularly by gas chromatography (GC), often requires their conversion into more volatile derivatives. unlv.edu Esterification of the carboxylic acid group is the most common derivatization method. For this compound, this involves converting it to its methyl ester, methyl ceroplastate.

The most common laboratory method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol (in this case, methanol) in the presence of an acid catalyst, such as concentrated sulfuric acid. vnaya.com The reaction is an equilibrium process where water is produced as a byproduct. vnaya.com Various other methods exist, including those using reagents like dimethyl carbonate, which is considered a green methylating agent, or catalysts like scandium(III) triflate. organic-chemistry.org The resulting methyl esters are significantly more volatile than the parent acids, allowing for effective analysis by gas chromatography-mass spectrometry (GC-MS). unlv.eduresearchgate.net

This compound, as a carboxylic acid, can react with bases to form salts. While simple alkali metal salts are common, it can also form salts with larger, organic cations. An example of such a derivative is the formation of a salt with the thiazine (B8601807) dye Methylene (B1212753) Blue (3,7-bis(dimethylamino)phenothiazin-5-ium). google.comnih.gov

These salts can be prepared by mixing the fatty acid with the organic cation in an appropriate solvent system. One method involves reacting methylene blue chloride with a salt of the fatty acid (e.g., sodium ceroplastate) in an aqueous environment to form an ion pair that can be extracted into an organic solvent. google.com This type of derivatization can significantly alter the solubility and physicochemical properties of the fatty acid, creating hydrophobic compositions. google.com

A key area of advanced derivatization involves the conjugation of fatty acids to other biomolecules to create novel, artificial lipid structures. This compound is explicitly mentioned as a potential building block for such constructs. google.com These artificial lipids can be designed to form structures like micelles or lipid bilayers for applications in biochemistry and drug delivery. google.comrsc.org

The synthesis involves covalently linking the carboxyl group of this compound to functional groups on a saccharide (sugar) or a phosphocholine (B91661) head group. google.com

Saccharide Conjugation : The fatty acid can be linked to a sugar molecule, such as maltose, via an ester or amide bond. google.comnih.gov These fatty acid-saccharide conjugates combine the hydrophobic nature of the long alkyl chain with the hydrophilic character of the sugar. nih.govorbit.com

Phosphocholine Conjugation : To mimic natural phospholipids (B1166683) like phosphatidylcholine, this compound can be conjugated to a phosphocholine head group. This creates an amphiphilic molecule with a distinct polar head and a nonpolar tail, capable of self-assembling into bilayer structures. google.com

These synthetic strategies allow for the creation of large, complex molecules with precisely tailored properties for advanced applications in materials science and biotechnology. google.com

Table of Mentioned Chemical Compounds

Common NameSystematic NameMolecular Formula
This compoundPentatriacontanoic acidC₃₅H₇₀O₂
1-TetratriacontanolTetratriacontan-1-olC₃₄H₇₀O
Gheddic acidTetratriacontanoic acidC₃₄H₆₈O₂
Methylene Blue[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chlorideC₁₆H₁₈ClN₃S
Methyl CeroplastateMethyl pentatriacontanoateC₃₆H₇₂O₂
Phosphocholine(2-(trimethylammonio)ethyl) phosphateC₅H₁₄NO₄P
Maltose4-O-α-D-Glucopyranosyl-D-glucoseC₁₂H₂₂O₁₁
Potassium CyanidePotassium cyanideKCN
Mesyl chlorideMethanesulfonyl chlorideCH₃ClO₂S

Hydroxylation Reactions and Identification of Hydroxylated this compound Forms

The introduction of a hydroxyl group onto the long aliphatic chain of this compound represents a key derivatization strategy, yielding amphiphilic molecules with altered physical properties and biological activities. This hydroxylation is primarily achieved through enzymatic means, with specific cytochrome P450 (CYP) enzymes playing a crucial role. The identification of the resulting hydroxylated forms relies on advanced analytical techniques, particularly mass spectrometry coupled with chromatographic separation.

Pentatriacontanoic acid + O₂ + NADPH + H⁺ → ω-hydroxypentatriacontanoic acid + H₂O + NADP⁺

The ω-hydroxylated VLCFAs produced by CYP4F22 are crucial intermediates in the biosynthesis of specific lipids, such as acylceramides, which are essential for forming the skin's permeability barrier. expasy.orgniph.go.jp

While ω-hydroxylation is the most prominently documented pathway for VLCFAs of this length, other positional hydroxylations, such as α- and β-hydroxylation, are known for other long-chain fatty acids. These reactions are catalyzed by different families of cytochrome P450 enzymes, for instance, the CYP152 family, which acts as peroxygenases. ebi.ac.uk However, their specific activity on this compound has not been extensively detailed in the available literature. Research on other fatty acids suggests that CYP enzymes can also catalyze hydroxylation at the (ω-1) position. wikipedia.orgmedsciencegroup.com

The identification and characterization of hydroxylated this compound forms are primarily accomplished using chromatographic and mass spectrometric methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for this purpose. researchgate.netjsbms.jp

For GC-MS analysis, the non-volatile hydroxylated fatty acids must be chemically derivatized to increase their volatility. chromatographyonline.comrsc.org A common derivatization procedure involves the esterification of the carboxylic acid group to a methyl ester (FAME) followed by the conversion of the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. researchgate.netrsc.org The resulting derivatives are amenable to GC separation and produce characteristic fragmentation patterns upon electron ionization (EI) in the mass spectrometer, which allows for the determination of the hydroxyl group's position. researchgate.netrsc.org

Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with high-resolution mass spectrometry (HRMS), offers a sensitive and specific method for the analysis of hydroxylated VLCFAs, often without the need for derivatization. mdpi.commdpi.comresearchgate.net Reversed-phase LC can separate different hydroxylated isomers. aocs.org Electrospray ionization (ESI) is a soft ionization technique commonly used that allows for the detection of the molecular ion, providing accurate mass information. jsbms.jpmdpi.com Tandem mass spectrometry (MS/MS) experiments can then be performed to fragment the molecular ion, yielding product ions that are diagnostic for the position of the hydroxyl group. nih.gov

The following table summarizes the key research findings related to the hydroxylation of very-long-chain fatty acids, which are applicable to this compound.

Hydroxylation Type Enzyme System Key Findings Identification Methods References
ω-Hydroxylation Cytochrome P450 4F22 (CYP4F22)Catalyzes the hydroxylation of the terminal (ω) carbon of ultra-long-chain fatty acids (C28-C36). This is a critical step in the synthesis of acylceramides for the skin barrier. The reaction requires O₂ and NADPH.LC-MS analysis of lipids from cells expressing CYP4F22. niph.go.jp uniprot.orgexpasy.orggenome.jpniph.go.jpwikipedia.org
α- and β-Hydroxylation Cytochrome P450 152 (CYP152) familyThese enzymes are known to catalyze the α- and β-hydroxylation of long-chain fatty acids. Their specific activity on VLCFAs like this compound is less characterized but represents a potential pathway.Not specifically documented for this compound. General methods involve GC-MS and LC-MS. ebi.ac.uk
(ω-1)-Hydroxylation Cytochrome P450 (CYP4 family)Several CYP4 enzymes are known to produce (ω-1)-hydroxy fatty acids as byproducts of ω-hydroxylation. The ratio of ω to (ω-1) hydroxylation can depend on the specific enzyme and substrate chain length.GC-MS and LC-MS analysis of reaction products. wikipedia.orgmedsciencegroup.comnih.gov

Analytical Methodologies for Ceroplastic Acid Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating ceroplastic acid from complex lipid mixtures. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective, whether it be qualitative identification or precise quantification.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of fatty acids. nih.gov However, the high boiling point and polarity of very-long-chain fatty acids (VLCFAs) like this compound make them unsuitable for direct GC analysis. restek.com To overcome this, a derivatization step is essential to convert the carboxylic acid group into a more volatile and less polar ester. sigmaaldrich.com This process enhances thermal stability and improves chromatographic peak shape. restek.com

Acid-Catalyzed Methyl Esterification:

One of the most common derivatization techniques for fatty acids is acid-catalyzed esterification to form fatty acid methyl esters (FAMEs). sigmaaldrich.com This reaction involves heating the fatty acid with methanol (B129727) in the presence of an acid catalyst, such as boron trifluoride (BF₃), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄). sigmaaldrich.comresearchgate.net The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by methanol. sigmaaldrich.com

For VLCFAs, the optimization of this process is critical to ensure complete derivatization. A study on the derivatization of VLCFAs (C24:0-C36:0) evaluated several methods and found that a 3M HCl in dry methanol or methanolic sulfuric acid was effective. researchgate.net Another convenient method utilizes a commercial aqueous concentrated HCl (35%, w/w) as the acid catalyst. researchgate.net

Table 1: Comparison of Acid-Catalyzed Methylation Reagents for VLCFA Analysis

Reagent Typical Reaction Conditions Advantages Disadvantages
Boron Trifluoride (BF₃) in Methanol 60-100°C for 10-60 minutes Effective for a wide range of lipids. Highly toxic and moisture-sensitive. restek.com
Methanolic HCl 45°C overnight or 100°C for 1-1.5 hours Readily available and effective. Can be corrosive.

Tetramethylammonium (B1211777) Hydroxide (B78521) (TMAH) Chemopyrolysis:

An alternative to traditional esterification is in-situ derivatization using tetramethylammonium hydroxide (TMAH), a technique also known as thermochemolysis or thermally assisted hydrolysis and methylation (THM). nih.govmsconsult.dk This method involves the simultaneous hydrolysis of lipids and esterification of the resulting fatty acids in the heated injection port of the gas chromatograph. nasa.gov TMAH acts as a strong base to saponify esters and as a methylating agent. nih.gov

This technique is particularly advantageous for the analysis of complex biological matrices as it can liberate and methylate fatty acids from triglycerides, phospholipids (B1166683), and other esters in a single step, minimizing sample preparation. msconsult.dk Studies have shown that TMAH thermochemolysis can be effectively applied to the analysis of fatty acids in various samples, including bacteria and sediments. nih.govmsconsult.dk A non-discriminating pyrolysis approach using TMAH has been shown to quantitatively liberate even covalently bound hydroxy-fatty acids with high recovery. nih.gov

Table 2: General Conditions for TMAH Thermochemolysis of Fatty Acids

Parameter Condition
Reagent 25% TMAH in methanol
Pyrolysis Temperature 250°C to 600°C nasa.gov
Reaction In-situ in GC injector

High-performance liquid chromatography (HPLC) offers a valuable alternative to GC for the analysis of this compound, especially when dealing with thermally labile samples or when derivatization is not desirable. hplc.eu HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC for fatty acid analysis. aocs.org In RP-HPLC, a nonpolar stationary phase (typically C18 or C8 alkyl chains bonded to silica) is used with a polar mobile phase. nih.gov For fatty acids, retention increases with increasing chain length and decreases with the number of double bonds. As this compound is a saturated very-long-chain fatty acid, it would be very strongly retained on a C18 column.

The separation of a mixture of free fatty acids, including long-chain saturated fatty acids, can be achieved using a C18 column with a mobile phase gradient of acetonitrile (B52724) and water, often with the addition of an acid like phosphoric acid to suppress the ionization of the carboxyl group and improve peak shape. nih.gov A study demonstrated the separation of free fatty acids from C3:0 to C18:0 using a mixed-mode reversed-phase/anion exchange column, where retention increased with chain length. While specific applications for this compound are not abundant in the literature, the principles of RP-HPLC for other long-chain saturated fatty acids are directly applicable.

Table 3: Illustrative RP-HPLC Conditions for Long-Chain Fatty Acid Separation

Parameter Condition
Column C18 (Octadecylsilyl)
Mobile Phase A Acetonitrile
Mobile Phase B Water with 0.1% Phosphoric Acid
Gradient Increasing concentration of acetonitrile

Ion exclusion chromatography (IEC) is a technique used for separating ionic compounds from non-ionic or weakly ionized compounds. nih.gov For the analysis of fatty acids, a cation exchange resin in the hydrogen form is typically used as the stationary phase. The separation mechanism is based on the Donnan exclusion principle, where the negatively charged analyte anions are repelled from the negatively charged sulfonate groups of the stationary phase, while the neutral, undissociated acid molecules can penetrate the resin pores and are thus retained longer. acs.org

This technique is particularly useful for separating short-chain fatty acids in aqueous samples. nih.gov While less common for very-long-chain fatty acids due to their poor water solubility, it can be applied to the separation of a range of fatty acids. A study described a method for the simultaneous quantification of non-volatile and volatile fatty acids in aqueous samples by ion-exclusion chromatography with conductivity and UV detection. nih.gov

Ion exchange chromatography (IEX) separates molecules based on their net charge. bio-rad.com For fatty acid analysis, anion exchange chromatography is employed, where a positively charged stationary phase is used to retain the negatively charged carboxylate ions. nih.gov Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase to displace the analyte ions from the stationary phase.

Recent advancements have led to the development of mixed-mode columns that combine reversed-phase and anion-exchange properties. nih.gov These columns can provide enhanced separation of complex fatty acid mixtures. A study demonstrated the fast separation of medium-, long-, and very-long-chain free fatty acids using an ultra-high-performance liquid chromatography (UHPLC) system with a mixed-mode C18 and anion-exchange stationary phase, coupled with high-resolution mass spectrometry. nih.gov This approach allows for the separation and unambiguous identification of a wide range of fatty acids without the need for derivatization. nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Pentatriacontanoic acid
Boron trifluoride
Hydrochloric acid
Sulfuric acid
Methanol
Tetramethylammonium hydroxide
Acetonitrile

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Identification and Structural Elucidation Methods

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy with Attenuated Total Reflectance (ATR), is a powerful, non-destructive technique for identifying the functional groups present in a molecule. For this compound (C35H70O2), the IR spectrum is characterized by absorptions typical of a carboxylic acid.

The most prominent feature in the IR spectrum of a carboxylic acid is the very broad absorption band for the hydroxyl (O–H) bond stretch, which appears in the region of 3300-2500 cm⁻¹. orgchemboulder.com This broadening is a result of extensive hydrogen bonding between carboxylic acid molecules, which typically exist as dimers. orgchemboulder.comlibretexts.org This wide band often overlaps with the sharper carbon-hydrogen (C–H) stretching bands that occur around 3000 cm⁻¹. orgchemboulder.comspectroscopyonline.com

Another key diagnostic peak is the intense carbonyl (C=O) stretching vibration, which for a saturated aliphatic acid like this compound, is typically observed between 1730 and 1700 cm⁻¹. spectroscopyonline.com The presence of conjugation would lower this frequency, but as a saturated fatty acid, this compound's C=O stretch is expected in this standard range. libretexts.orgspectroscopyonline.com

Additional characteristic bands include the carbon-oxygen (C–O) stretch, found in the 1320-1210 cm⁻¹ region, and the O–H bend, which can be seen in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions. orgchemboulder.com The combination of a very broad O–H stretch and a strong C=O stretch is a highly reliable indicator for the presence of a carboxylic acid functional group, confirming the identity of this compound. spectroscopyonline.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupType of VibrationCharacteristic Wavenumber (cm⁻¹)Appearance
O–H (Carboxyl)Stretch3300-2500Very broad, strong
C–H (Alkyl)Stretch2960-2850Strong, sharp (superimposed on O-H band)
C=O (Carbonyl)Stretch1730-1700Strong, sharp
O–H (Carboxyl)Bend1440-1395Medium, broad
C–O (Carboxyl)Stretch1320-1210Medium, strong
O–H (Carboxyl)Bend (Out-of-plane)950-910Medium, broad

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental formula of this compound, and for elucidating its structure through fragmentation analysis. It is most commonly coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), which separate this compound from other components before it enters the mass spectrometer. nih.gov

When analyzed by MS, this compound (C35H70O2) has a computed molecular weight of approximately 522.9 g/mol . nih.gov In mass spectra, this would be observed as the molecular ion peak (M⁺). Depending on the ionization technique used, such as electrospray ionization (ESI), protonated [M+H]⁺ or deprotonated [M-H]⁻ ions may be observed. For instance, in negative ionization mode, this compound would be detected with a precursor m/z of 521.53031, corresponding to the [M-H]⁻ ion. nih.gov

GC-MS is a well-established technique for fatty acid analysis. However, due to the low volatility of very long-chain fatty acids like this compound, derivatization is typically required to convert the carboxylic acid into a more volatile ester, such as a methyl ester or a trimethylsilyl (B98337) (TMS) ester. nih.govnih.gov This process increases the thermal stability and volatility of the analyte for successful GC separation. nih.gov

LC-MS is increasingly used for the analysis of fatty acids as it often does not require derivatization, although derivatization can be employed to enhance ionization efficiency and sensitivity. nih.govnih.gov Techniques like reverse-phase LC coupled with ESI-MS allow for the direct analysis of free fatty acids in complex mixtures. nih.govunimi.it

Fragmentation analysis in MS/MS provides further structural confirmation. The fragmentation patterns of long-chain fatty acids are well-characterized and can be used to confirm the structure of this compound. A characteristic fragmentation for larger carboxylic acids is the McLafferty rearrangement, which can produce a prominent ion peak at m/z 60 in the mass spectrum of many fatty acids. youtube.com

Interactive Data Table: Key Mass Spectrometric Data for this compound

ParameterValueSource
Molecular FormulaC35H70O2 nih.gov
Molecular Weight~522.9 g/mol nih.gov
Monoisotopic Mass522.53758147 Da nih.gov
Precursor m/z ([M-H]⁻)521.53031 nih.gov
Common Derivatization for GC-MSMethylation, Silylation nih.gov

Advanced Analytical Strategies and Methodological Challenges

The analysis of this compound is often complicated by its presence in complex biological and environmental samples at low concentrations. This requires the use of advanced analytical strategies and an understanding of the inherent methodological challenges.

This compound rarely exists in isolation; it is typically part of a complex lipid profile in biological systems. Lipidomics, the large-scale study of lipids, employs advanced analytical techniques to comprehensively profile these mixtures. High-resolution mass spectrometry (HRMS), coupled with ultra-high-performance liquid chromatography (UHPLC), is a cornerstone of modern lipidomics. nih.gov

This approach provides the high mass accuracy and resolution needed to differentiate between lipid species with very similar masses. For VLCFAs like this compound, HRMS can confirm the elemental composition from the exact mass measurement, greatly increasing confidence in its identification. nih.gov Untargeted lipidomics approaches aim to detect and identify all measurable lipids in a sample, which can lead to the discovery of novel VLCFAs and their metabolic intermediates. In contrast, targeted methods are developed for the precise quantification of known lipids, including this compound. uah.edu These powerful profiling techniques are essential for building a holistic view of this compound metabolism and its role in biological networks.

The detection and quantification of this compound in biological (e.g., blood, tissues) and environmental (e.g., soil, water) matrices present significant analytical challenges. mdpi.comresearchgate.net These matrices are inherently complex, containing numerous compounds that can interfere with the analysis. mdpi.comresearchgate.net

A primary challenge is the typically low abundance of this compound and other VLCFAs in many samples. This necessitates highly sensitive analytical methods and often requires a pre-concentration step to bring the analyte to a detectable level. mdpi.com Sample preparation methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used to isolate lipids and remove interfering substances, but these steps can be time-consuming and risk analyte loss. mdpi.comresearchgate.net

Matrix effects are another major issue, particularly in LC-MS, where co-eluting compounds from the sample can suppress or enhance the ionization of this compound, leading to inaccurate quantification. mdpi.com The development of robust and validated methods, often involving the use of isotopically labeled internal standards, is crucial to overcome these challenges and ensure the reliable quantification of this compound in complex samples. nih.gov The lack of standardized protocols for analyzing VLCFAs in various matrices further complicates the comparability of data across different studies. nih.gov

Ecological and Inter Species Significance of Ceroplastic Acid

Role in Insect Physiology and Survival

Long-chain fatty acids are integral to the survival and physiological functioning of insects, primarily as components of their cuticle. nih.gov The insect cuticle is a multifunctional structure that provides physical support, muscle attachment points, and, crucially, a barrier against the external environment. nih.gov

The outer layer of the insect cuticle, the epicuticle, is covered by a layer of lipids, which includes a complex mixture of hydrocarbons, fatty acids, alcohols, and esters. nih.govnih.gov This lipid layer is critical for preventing water loss and maintaining the insect's water balance, a key factor for survival in terrestrial environments. oup.com Very long-chain fatty acids, such as ceroplastic acid, contribute to the hydrophobicity and structural integrity of this barrier. The composition and arrangement of these lipids determine the permeability of the cuticle. mdpi.com While the presence of this compound has been identified in some insects like the dark mealworm (Tenebrio molitor) and the Formosan subterranean termite (Coptotermes formosanus), specific studies detailing its precise contribution to cuticular integrity are not extensively available. nih.gov

Insect SpeciesPresence of this compoundPrimary Function of Cuticular Lipids
Dark Mealworm (Tenebrio molitor)IdentifiedWater barrier, pathogen defense, chemical communication
Formosan Subterranean Termite (Coptotermes formosanus)IdentifiedWater barrier, pathogen defense, chemical communication
Honey Bee (Apis mellifera)Identified in beeswaxStructural component of the comb, protection of honey and brood

Cuticular lipids, including long-chain fatty acids and hydrocarbons derived from them, play a crucial role in insect chemical communication. wikipedia.org These semiochemicals can act as pheromones or kairomones, mediating interactions between individuals of the same species or different species. mdpi.com They are involved in a variety of behaviors, including:

Species Recognition: The specific blend of cuticular lipids can be unique to a species, allowing insects to recognize potential mates.

Nestmate Recognition: In social insects like ants and bees, cuticular hydrocarbons, which are biosynthetically related to fatty acids, are key to distinguishing nestmates from intruders. oup.com

Territorial Marking: Insects may deposit cuticular lipids to mark their territory. wikipedia.org

Environmental and Geochemical Tracers

The chemical stability of long-chain fatty acids allows them to be preserved in soils and sediments for long periods, making them valuable biomarkers for paleoenvironmental reconstructions. frontiersin.org

Long-chain fatty acids are synthesized by terrestrial plants and are a component of their epicuticular waxes. frontiersin.orgint-res.com The distribution and isotopic composition of these LCFAs in sediments and soils can be used to trace the origin of the organic matter. researchgate.netresearchgate.net For example, different plant types (e.g., grasses vs. trees) may produce distinct patterns of LCFAs. int-res.com When these plants decompose, their lipid signatures are incorporated into the soil and can be transported into riverine and marine sediments. nih.gov By analyzing the LCFAs in sediment cores, scientists can reconstruct past vegetation changes and understand erosion patterns. nih.gov While the general use of LCFAs as biomarkers is well-established, the specific application of this compound as a unique tracer for a particular source of organic matter is not prominently documented in the reviewed literature.

Applications and Translational Research Involving Ceroplastic Acid

Utilization in Biomaterial and Tissue Engineering Contexts

Very long-chain fatty acids like ceroplastic acid can contribute to the development of novel biomaterials and are being explored for their roles in tissue engineering and therapeutic compositions.

Fatty acids, including VLCFAs, are recognized for their potential to enhance the properties of cosmetic and therapeutic formulations, particularly those aimed at tissue augmentation and repair google.comresearchgate.net. While direct clinical use of this compound as a primary active ingredient in dermal fillers is not extensively documented in the provided literature, its classification as a fatty acid places it within a category of compounds that can be incorporated into such products. Hyaluronic acid (HA) fillers, widely used for facial volume enhancement and correction of age-related soft tissue defects, may be supplemented with fatty acids to provide synergistic benefits, such as improved antiaging and antioxidant properties researchgate.net. Furthermore, this compound has been mentioned in patent literature concerning drug delivery vehicles, suggesting its potential role in modifying tissue permeability to enhance the absorption and dispersion of therapeutic agents googleapis.com. The broader field of tissue expansion and repair often involves the use of biocompatible polymers and lipids, where VLCFAs could potentially play a role in modulating material properties or biological interactions google.comgoogle.com.

Potential in Bio-based Chemical Manufacturing (as a representative VLCFA)

This compound, as a representative VLCFA, exemplifies the potential of bio-based chemicals in sustainable manufacturing. The chemical industry is increasingly shifting towards renewable feedstocks, with fatty acids being a significant class of bio-based compounds ieabioenergy.comsinarmascepsa.com.

Other VLCFAs, such as brassidic acid, have found applications in the production of biodegradable lubricants and polymers. These VLCFAs can also be chemically modified, for instance, through oxidative cleavage, to yield shorter-chain dicarboxylic acids like brassylic acid, which are then used in the synthesis of polyesters atamanchemicals.com. This demonstrates a pathway for valorizing VLCFAs into higher-value chemicals. This compound, with its 35-carbon chain, could similarly serve as a precursor for specialty chemicals, polymers, or lubricants, offering an eco-friendly alternative to petroleum-derived products ieabioenergy.comsinarmascepsa.comatamanchemicals.com. The development of biorefineries that efficiently convert biomass into a range of bio-based chemicals, including fatty acids, is a key strategy for a sustainable future ieabioenergy.comresearchgate.net.

Future Research Directions and Unexplored Avenues

Discovery and Functional Characterization of Novel Enzymes in Ceroplastic Acid Metabolism

The synthesis of VLCFAs, including this compound, is primarily mediated by multi-enzyme complexes known as fatty acid elongase (FAE) or elongase of very-long-chain fatty acids (ELOVL) systems springermedizin.denih.govoup.com. These systems operate in the endoplasmic reticulum and involve a series of enzymatic steps, including condensation, reduction, dehydration, and a final reduction, to add two-carbon units to a growing acyl chain nih.govoup.com. While several elongase enzymes (ELOVLs) have been identified in mammals (ELOVL1-7) and plants, and their general substrate specificities are beginning to be understood, the precise enzymes and regulatory mechanisms governing the synthesis of specific VLCFAs like this compound (C35:0) remain areas requiring deeper exploration springermedizin.deadrenoleukodystrophy.inforesearchgate.netcsic.esmdpi.complos.org.

Current research highlights that different ELOVL isoforms exhibit distinct substrate preferences, with some elongating shorter fatty acids to longer chains, and others specializing in very long or polyunsaturated fatty acids springermedizin.deadrenoleukodystrophy.inforesearchgate.net. For instance, ELOVL1 is implicated in elongating C12-C16 fatty acids, while ELOVL6 is known to convert C16-CoAs to C18-CoAs springermedizin.deadrenoleukodystrophy.infoplos.org. ELOVL4, in particular, has been associated with the production of saturated and monounsaturated VLCFAs with lengths of C22-C26 and beyond plos.org. However, the specific ELOVL(s) and associated enzymes responsible for the synthesis of the 35-carbon chain of this compound are not definitively established.

Future research should focus on:

Identifying Novel Elongase Isoforms: Screening diverse organisms, particularly those known to produce high amounts of VLCFAs like certain insects and plants, for novel ELOVL family members or accessory proteins that might specifically synthesize C35 fatty acids.

Functional Characterization: Employing heterologous expression systems (e.g., yeast, insect cells) to characterize the substrate specificity and catalytic activity of newly identified elongase candidates. This would involve testing their ability to elongate precursor fatty acids to C35:0.

Elucidating Metabolic Pathways: Mapping the complete metabolic pathway for this compound, including enzymes involved in activation (e.g., acyl-CoA synthetases), elongation, and potential desaturation or further modification. This could involve genetic studies, knockout experiments, and metabolite profiling.

Enzyme Regulation: Investigating the regulatory mechanisms controlling the expression and activity of these elongase enzymes, including transcriptional factors, post-translational modifications, and interactions with other cellular components.

Development of High-Throughput Omics Approaches for VLCFA Profiling

Accurate and comprehensive profiling of VLCFAs, including this compound, is essential for understanding their roles in health and disease, and for identifying potential biotechnological targets. While analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are established for fatty acid analysis, developing high-throughput, sensitive, and quantitative omics approaches is a critical future direction nih.gov.

Current omics technologies, such as lipidomics and metabolomics, offer powerful tools for analyzing complex lipid profiles. However, the specific challenges in VLCFA analysis include their low abundance in certain contexts, their tendency to form complex structures (e.g., esters, amides), and the need for specialized derivatization or ionization techniques for detection nih.gov.

Future research should focus on:

Advancing Lipidomics and Metabolomics: Developing and refining lipidomic and metabolomic workflows specifically tailored for the comprehensive detection and quantification of a wide range of VLCFAs, including this compound. This involves optimizing sample preparation, chromatographic separation, and mass spectrometry acquisition methods.

Integrating Multi-Omics Data: Combining data from genomics (identifying genes encoding VLCFA-related enzymes), transcriptomics (gene expression patterns), proteomics (protein abundance and modifications), and lipidomics to build a holistic view of this compound metabolism. This integrated approach can reveal regulatory networks and identify key enzymes.

Developing Targeted and Untargeted Profiling: Establishing robust targeted methods for precise quantification of known VLCFAs like this compound, alongside untargeted approaches to discover novel VLCFAs and their metabolic intermediates.

Bioinformatics and Data Analysis: Creating advanced bioinformatics tools and databases for efficient processing, annotation, and interpretation of large-scale VLCFA profiling data, enabling the identification of biomarkers and metabolic signatures.

In-depth Investigations into the Structure-Function Relationships of this compound in Cellular Processes

This compound, as a very long-chain saturated fatty acid, possesses unique physical and chemical properties dictated by its 35-carbon chain. These properties are expected to influence its integration into cellular structures and its participation in various biological processes. While VLCFAs in general are known to be components of cell membranes, contributing to fluidity and integrity, and are precursors for complex lipids like ceramides (B1148491) and sphingolipids, the specific roles of this compound require detailed investigation springermedizin.denih.govadrenoleukodystrophy.infowikipedia.org.

The long aliphatic chain of this compound likely affects its membrane packing, solubility, and interactions with other lipids and proteins. Its odd-numbered carbon chain might also confer specific properties compared to even-numbered VLCFAs. Understanding these structure-function relationships is key to deciphering its biological significance.

Future research should focus on:

Membrane Biophysics: Investigating how this compound, when incorporated into lipid bilayers, affects membrane properties such as fluidity, phase behavior, permeability, and the organization of membrane proteins. Techniques like differential scanning calorimetry (DSC), fluorescence spectroscopy, and atomic force microscopy (AFM) could be employed.

Cellular Localization and Integration: Determining the precise cellular compartments where this compound is synthesized, metabolized, and localized (e.g., plasma membrane, endoplasmic reticulum, lipid droplets, cuticular waxes). Techniques such as immunofluorescence microscopy, subcellular fractionation, and advanced mass spectrometry imaging could be valuable.

Interaction with Proteins: Identifying specific proteins that interact with this compound or its derivatives, and elucidating the nature of these interactions. This could involve pull-down assays, co-immunoprecipitation, and structural biology approaches.

Physiological Roles: Exploring the specific physiological functions of this compound in different organisms. This could include its role in cuticular waxes for plant protection, its contribution to the structural integrity of insect cuticles, or its potential involvement in signaling pathways or as a component of specialized lipids in animals.

Exploration of Sustainable and Biotechnological Production Routes for this compound

The demand for long-chain and very-long-chain fatty acids is growing for applications in cosmetics, pharmaceuticals, lubricants, and biofuels. Currently, many of these compounds are derived from natural sources or petrochemical processes. Developing sustainable and biotechnological production routes for compounds like this compound offers an environmentally friendly and potentially cost-effective alternative.

Natural sources of VLCFAs include plant waxes, beeswax, and microbial lipids springermedizin.deoup.com. However, extraction from these sources can be inefficient or unsustainable. Biotechnological approaches, such as metabolic engineering of microorganisms or plant cell cultures, hold significant promise for producing specific VLCFAs like this compound.

Future research should focus on:

Metabolic Engineering of Microorganisms: Engineering bacteria (e.g., E. coli, Pseudomonas) or yeasts (e.g., Saccharomyces cerevisiae) to overproduce this compound by introducing or overexpressing genes encoding the relevant elongase enzymes and optimizing metabolic flux towards VLCFA synthesis.

Plant Cell and Tissue Culture: Utilizing plant cell cultures or engineered plants to produce this compound, leveraging their natural capacity for VLCFA synthesis. This could involve genetic modification of plants to enhance the expression of specific elongase genes or to redirect metabolic pathways.

Enzymatic Synthesis: Exploring cell-free enzymatic synthesis using isolated elongase enzymes and their cofactors, which could offer high purity and control over the production process.

Process Optimization and Scale-up: Developing efficient downstream processing techniques for the isolation and purification of this compound from fermentation broths or plant biomass. Optimizing fermentation conditions, media composition, and bioreactor design will be crucial for industrial scale-up.

Exploring Novel Sources: Investigating under-explored microbial or plant sources that naturally produce high levels of C35 fatty acids, and characterizing their biosynthetic pathways for potential bio-prospecting.

By pursuing these research directions, a deeper understanding of this compound and VLCFA metabolism can be achieved, paving the way for novel applications and sustainable production methods.

Compound List:

this compound (Pentatriacontanoic acid, C35:0)

Very-long-chain fatty acids (VLCFAs)

Long-chain fatty acids (LCFAs)

Palmitic acid (C16:0)

Stearic acid (C18:0)

Oleic acid (C18:1)

Linoleic acid (C18:2)

Linolenic acid (C18:3)

Arachidonic acid (C20:4)

Docosahexaenoic acid (DHA, C22:6)

Eicosapentaenoic acid (EPA, C20:5)

Lignoceric acid (C24:0)

Cerotic acid (C26:0)

Montanic acid (C28:0)

Melissic acid (C30:0)

Lacceroic acid (C32:0)

Ghedoic acid (C34:0)

Nervonic acid (C24:1)

Ximenic acid (C26:1)

Lumequeic acid (C30:1)

Malonyl-CoA

Acyl-CoA

3-ketoacyl-CoA

3-hydroxyacyl-CoA

Enoyl-CoA

Fatty acyl-CoA

Prostaglandins

Leukotrienes

Thromboxanes

Ceramides

Sphingolipids

Cholesterol esters

Triacylglycerols (TAG)

Phospholipids (B1166683)

Glycerophospholipids

Sterols

Alkanes

Aldehydes

Ketones

Secondary alcohols

Primary alcohols

Wax esters

Triterpenoids

Flavonoids

Phenolic lipids

Alkylresorcinols

Keto-CoAs

Triketide

β-diketones

Methylketones

Alkan-2-ols

Alkan-2-ol esters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ceroplastic acid
Reactant of Route 2
Reactant of Route 2
Ceroplastic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.